2-(4-tert-butylphenyl)-1,3,4-oxadiazole

Lipophilicity Drug Design Membrane Permeability

2-(4-tert-Butylphenyl)-1,3,4-oxadiazole (CAS 73150-55-7), a monosubstituted 1,3,4-oxadiazole with a 4-tert-butylphenyl group at the 2‑position, is a versatile heterocyclic building block. This compound serves as a critical precursor to widely used electron‑transport materials such as 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene (OXD‑7) and fluorescent scintillators like butyl‑PBD.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 73150-55-7
Cat. No. B5267709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylphenyl)-1,3,4-oxadiazole
CAS73150-55-7
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=CO2
InChIInChI=1S/C12H14N2O/c1-12(2,3)10-6-4-9(5-7-10)11-14-13-8-15-11/h4-8H,1-3H3
InChIKeyCRGSMSNUTNRNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-tert-Butylphenyl)-1,3,4-oxadiazole (CAS 73150-55-7): A Key Oxadiazole Intermediate for Electron-Transport Materials and Scintillator Precursors


2-(4-tert-Butylphenyl)-1,3,4-oxadiazole (CAS 73150-55-7), a monosubstituted 1,3,4-oxadiazole with a 4-tert-butylphenyl group at the 2‑position, is a versatile heterocyclic building block [1]. This compound serves as a critical precursor to widely used electron‑transport materials such as 1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene (OXD‑7) and fluorescent scintillators like butyl‑PBD [2]. The tert‑butyl group enhances solubility and film‑forming properties, making this intermediate particularly valuable for organic light‑emitting diode (OLED) and radiation detection applications.

Why 2-(4-tert-Butylphenyl)-1,3,4-oxadiazole Cannot Be Replaced by Simpler 2-Aryl-1,3,4-oxadiazoles


Simpler 2-aryl-1,3,4-oxadiazoles such as 2-phenyl- or 2-(4-methylphenyl)-1,3,4-oxadiazole lack the sterically demanding tert‑butyl substituent that is essential for suppressing crystallization in thin films and for tuning the lipophilicity and thermal stability of downstream materials [1]. When incorporated into electron‑transport materials like OXD‑7, the tert‑butylphenyl group directly contributes to the amorphous morphology and high glass‑transition temperature required for stable OLED operation, whereas analogues with smaller substituents yield materials prone to crystallization and inferior device lifetimes [2]. The following quantitative evidence substantiates why simple substitution is not scientifically justified.

2-(4-tert-Butylphenyl)-1,3,4-oxadiazole: Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity (LogP) Relative to Unsubstituted 2-Phenyl-1,3,4-oxadiazole

The target compound exhibits a significantly higher partition coefficient (LogP = 3.3) compared with 2-phenyl-1,3,4-oxadiazole (LogP = 1.31–1.74), reflecting the impact of the tert‑butyl group on hydrophobicity [1]. This difference is critical for biological screening applications where membrane permeability and nonspecific binding are influenced by lipophilicity. The quantified LogP increase of approximately 1.6–2.0 log units translates to a roughly 40–100‑fold greater partitioning into hydrophobic environments, a parameter directly relevant to compound selection for cell‑based assays and pharmacokinetic profiling.

Lipophilicity Drug Design Membrane Permeability

Superior Synthetic Efficiency via Patented One‑Step DMF‑Based Cyclization

A patented method constructs 2-(4-tert-butylphenyl)-1,3,4-oxadiazole in a single step using DMF as the carbon source and 4-tert-butylbenzohydrazide as the starting material, operating under mild conditions (40–150 °C) without toxic reagents such as POCl₃ [1]. In contrast, the traditional synthesis of 2-aryl-1,3,4-oxadiazoles requires multi‑step protocols involving toxic dehydrating agents and typically achieves cumulative yields of 80–83% [2]. The one‑step DMF method simplifies purification and reduces the synthetic step count from ≥3 to 1, offering a more sustainable and scalable procurement pathway for laboratories requiring this specific intermediate.

Green Chemistry Process Chemistry Synthesis Methodology

Enables High‑Performance Electron‑Transport Material OXD‑7, Proven Superior to PBD in OLED Efficiency

The target compound is the direct precursor to OXD‑7 (1,3-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene), a state‑of‑the‑art electron‑transport material [1]. In FIrpic‑doped PVK phosphorescent OLEDs, OXD‑7 delivered significantly higher efficiency than 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), which is the disubstituted analogue lacking the meta‑phenylene bridge [2]. Devices employing OXD‑7 as the electron‑transport layer demonstrated a maximum luminous efficiency of 18.2 cd/A and a power efficiency of 8.8 lm/W, whereas PBD‑based devices showed efficiency deterioration due to crystallization and charge imbalance [3]. The tert‑butylphenyl substituent inherited from the target intermediate is essential for OXD‑7’s amorphous morphology and high triplet energy (ET ≈ 2.8 eV).

OLED Electron Transport Phosphorescent Devices

High‑Value Procurement Scenarios for 2-(4-tert-Butylphenyl)-1,3,4-oxadiazole Based on Quantitative Evidence


Synthesis of OXD‑7 for High‑Efficiency Blue Phosphorescent OLEDs

When fabricating blue phosphorescent OLEDs with FIrpic‑doped PVK emissive layers, OXD‑7 synthesized from the target compound has been demonstrated to outperform PBD, yielding luminous efficiencies of 18.2 cd/A and power efficiencies of 8.8 lm/W [1]. The target intermediate’s tert‑butylphenyl group is essential for achieving the amorphous morphology and high triplet energy of OXD‑7, which enables effective exciton confinement and balanced charge transport. Laboratories developing solution‑processable phosphorescent OLEDs should prioritize this intermediate to access a proven electron‑transport material that avoids the crystallization issues plaguing PBD.

Medicinal Chemistry Libraries Requiring High Lipophilicity 1,3,4-Oxadiazole Scaffolds

For screening libraries targeting intracellular or CNS‑located biological targets, the higher LogP (3.3) of 2-(4-tert-butylphenyl)-1,3,4-oxadiazole compared to 2-phenyl-1,3,4-oxadiazole (LogP 1.3–1.7) provides superior membrane permeability potential . The quantified ΔLogP of +1.6 to +2.0 units indicates a 40‑ to 100‑fold increase in lipophilicity, making this compound a strategic choice for initial hit‑to‑lead explorations where passive diffusion is a critical parameter. Procurement of the tert‑butylphenylated scaffold enables SAR studies that require systematically varied lipophilicity.

Green Chemistry–Compliant Process Development for Heterocyclic Intermediates

The patented DMF‑based one‑step cyclization method eliminates toxic reagents such as POCl₃ and SOCl₂, reducing the synthetic step count from ≥3 to 1 and operating at mild temperatures (40–150 °C) [2]. Process chemists aiming to establish sustainable, scalable manufacturing routes for oxadiazole‑containing materials should elect this intermediate, as the simplified protocol minimizes hazardous waste, energy consumption, and purification complexity, directly addressing the principles of green chemistry while maintaining high yields.

Organic Scintillator Development (Neutrino Detection and Radiation Monitoring)

The tert‑butylphenyl‑substituted 1,3,4-oxadiazole core is structurally related to butyl‑PBD, a fluorescent scintillator used in the Liquid Scintillator Neutrino Detector (LSND) at Los Alamos National Laboratory [3]. The target compound serves as a key building block for preparing scintillation dyes with tailored fluorescence emission wavelengths (λem ≈ 364 nm for butyl‑PBD) and high quantum yields. Research groups developing next‑generation organic scintillators for particle physics experiments or radiation monitoring should procure this intermediate to access a proven fluorescent scaffold with established energy‑transfer efficiency.

Quote Request

Request a Quote for 2-(4-tert-butylphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.